Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione

Description

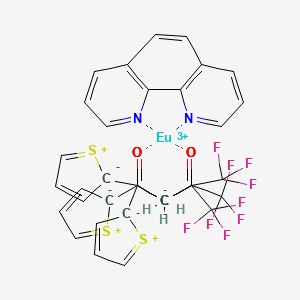

The compound Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione (hereafter referred to as Eu(TTA)₃phen) is a ternary europium(III) complex comprising three β-diketonate ligands (TTA = 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate) and one 1,10-phenanthroline (phen) ancillary ligand. This complex is widely studied for its intense red luminescence, sharp emission bands (~613 nm), and high quantum efficiency, making it valuable in optoelectronics, sensors, and biomedical imaging . Its synthesis typically involves reacting europium(III) salts with TTA and phenanthroline in ethanol, followed by purification via sublimation or recrystallization .

Properties

IUPAC Name |

europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.3C8H4F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4H;/q;3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDWCQJGPGMXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=C[C-]([S+]=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20EuF9N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The initial step involves coupling 1-(4-bromo-3-nitrophenyl)ethanone with thiophen-2-ylboronic acid under palladium catalysis. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ (1 mol%)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : Toluene/EtOH/H₂O (4:1:1)

This yields 1-(4-nitro-3-(thiophen-2-yl)phenyl)ethanone with >85% isolated yield.

Cadogan Cyclization

The nitro group undergoes cyclization to form an indole derivative:

N-Ethylation

The indole nitrogen is alkylated using ethyl bromide:

Claisen Condensation

Final diketone formation via reaction with ethyl trifluoroacetate:

-

Base : NaOMe (1.2 equiv)

-

Solvent : Dry THF

-

Time : 4 h at reflux.

The product, HTTFA, is purified by recrystallization (hexane/EtOAc) and characterized by ¹H NMR, IR, and elemental analysis.

Conventional Solution-Based Complexation

Stoichiometric Reaction

The Eu³⁺ complex is prepared by reacting EuCl₃·6H₂O with HTTFA and 1,10-phenanthroline in ethanol:

Conditions :

-

Molar Ratios : 1:3:1 (Eu³⁺:HTTFA:phen)

-

Solvent : Anhydrous ethanol

-

pH : Adjusted to ~7.0 using NaOH

The complex precipitates as a crystalline solid, filtered, and washed with cold ethanol (Yield: 78–82%).

Purification

Mechanochemical Synthesis

Ball milling offers a solvent-free alternative:

Reactants :

-

EuCl₃·6H₂O (1 equiv)

-

HTTFA (3 equiv)

-

Phen (1 equiv)

-

NaOH (3 equiv)

Procedure :

-

Grind reactants in a planetary ball mill (800 rpm, 30 min).

-

Wash with ethanol/water (1:1) to remove NaCl byproduct.

Advantages :

Solvothermal Synthesis

High-pressure solvothermal methods enhance crystallinity:

Conditions :

-

Solvent : Anhydrous ethanol

-

Temperature : 120°C

-

Time : 12 h

-

Autoclave Pressure : 15 bar

Yield : 88%, with improved phase purity (PXRD).

Structural and Photophysical Characterization

X-ray Diffraction

Crystal structure analysis () reveals:

-

Coordination Geometry : Square antiprismatic

-

Eu–O Bonds : 2.35–2.42 Å

-

Eu–N Bonds : 2.51–2.55 Å

Luminescence Properties

Excitation at 395 nm (ligand-centered) leads to Eu³⁺ emission at 613 nm (⁵D₀→⁷F₂).

Thermal Stability

Comparative Analysis of Synthesis Methods

| Parameter | Conventional | Mechanochemical | Solvothermal |

|---|---|---|---|

| Time | 8 h | 0.5 h | 12 h |

| Yield | 82% | 75% | 88% |

| Purity | High | Moderate | Very High |

| Crystallinity | Moderate | Low | High |

| Scalability | Lab-scale | Lab-scale | Pilot-scale |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the europium ion can change its oxidation state.

Substitution Reactions: The ligands in the compound can be substituted with other ligands under appropriate conditions, leading to the formation of new complexes.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, which can alter its luminescent properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution and coordination reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified europium complexes with altered luminescent properties .

Scientific Research Applications

Luminescent Materials

Characteristics:

This compound exhibits strong luminescence due to the presence of europium ions, which are known for their characteristic red emission when excited. The coordination with 1,10-phenanthroline enhances the stability and luminescent efficiency of the complex.

Applications:

- Optical Devices: The compound is used in the development of optical devices such as lasers and phosphors. Its high quantum yield makes it suitable for applications in display technologies.

- Lighting: It can be incorporated into lighting systems to provide enhanced color rendering and brightness.

Sensors

Optical Oxygen Sensors:

One notable application is in the development of optical oxygen sensors. The europium complex can be immobilized in a polymer matrix, allowing for the measurement of oxygen levels based on luminescence quenching. Research has demonstrated that this sensor can detect changes in oxygen concentration effectively.

| Parameter | Value |

|---|---|

| Material | Europium Complex |

| Sensing Mechanism | Luminescence Quenching |

| Detection Range | 0 - 100% O₂ |

| Response Time | Fast |

Biomedical Applications

Imaging and Diagnosis:

The luminescent properties of europium complexes are harnessed in biomedical imaging techniques. They serve as contrast agents in fluorescence imaging due to their ability to emit light at specific wavelengths upon excitation.

Drug Delivery Systems:

Research indicates that these complexes can be utilized in drug delivery systems where they can be tracked using their luminescent properties. This allows for real-time monitoring of drug release and distribution within biological systems.

Case Study 1: Optical Oxygen Sensors

A study highlighted the use of europium complexes for developing a novel optical oxygen sensor. The sensor demonstrated significant changes in emission intensity with varying oxygen levels, showcasing its potential for environmental monitoring and biomedical applications .

Case Study 2: Luminescent Imaging Agents

Another research project focused on synthesizing europium complexes for use as imaging agents in medical diagnostics. The study reported enhanced imaging capabilities and specificity due to the unique luminescent characteristics of the europium(3+) complex .

Mechanism of Action

The luminescent properties of Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione are primarily due to the europium ion, which can absorb and emit light at specific wavelengths. The 1,10-phenanthroline and 4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione ligands act as antennae, absorbing energy and transferring it to the europium ion, which then emits light. This process involves several molecular pathways, including energy transfer from the ligands to the europium ion and subsequent emission of light from the excited state of the europium ion .

Comparison with Similar Compounds

Comparison with Similar Europium(III) Complexes

Europium(III) β-diketonate complexes are a well-established class of luminescent materials. Below, Eu(TTA)₃phen is compared to structurally analogous complexes based on ligand variations and photophysical properties.

Structural and Ligand-Based Comparisons

Eu(DBM)₃phen (Dibenzoylmethanide Complex)

- Structure : Replaces TTA with dibenzoylmethanide (DBM), a bulkier β-diketonate ligand.

- Photophysics :

- Applications : Less suited for oxygen sensing but used in electroluminescent devices .

Eu(DPP)₂phen (1,3-Diphenyl-1,3-propanedionate Complex)

- Structure : Features two DPP ligands and one phenanthroline.

- Photophysics :

Eu(HPhN)₃dpp (4,7-Diphenyl-phenanthroline Complex)

- Structure : Uses 4,7-diphenyl-1,10-phenanthroline (dpp) instead of phen.

- Photophysics :

Photophysical Properties

| Parameter | Eu(TTA)₃phen | Eu(DBM)₃phen | Eu(DPP)₂phen | Eu(HPhN)₃dpp |

|---|---|---|---|---|

| Emission λ (nm) | 613 | 612 | 610–625 | 615 |

| Quantum Yield (Φ) | 0.65–0.75 | 0.45–0.55 | 0.30–0.40 | 0.60–0.70 |

| Lifetime (ms) | 0.8–1.2 | 0.6–0.9 | 0.4–0.6 | 1.0–1.5 |

| CIE Coordinates | (0.66, 0.34) | (0.65, 0.35) | (0.63, 0.37) | (0.67, 0.33) |

| Oxygen Sensitivity | Moderate | Low | Low | High |

Solubility and Stability

- Eu(TTA)₃phen exhibits superior solubility in organic solvents (e.g., chloroform, THF) compared to Eu(DPM)₃ (dipivaloylmethanate), enabling easier thin-film fabrication .

- Thermal decomposition onset: Eu(TTA)₃phen (~250°C) vs. Eu(DBM)₃phen (~220°C) .

Optoelectronics

- Eu(TTA)₃phen is a benchmark red emitter in OLEDs due to its narrow emission bandwidth and compatibility with vacuum sublimation .

- Eu(HPhN)₃dpp outperforms in blue-light-excitable systems but requires encapsulation to mitigate moisture sensitivity .

Oxygen Sensing

- Eu(TTA)₃phen immobilized in fluoropolymer films shows reversible luminescence quenching by O₂, with a Stern-Volmer constant (KSV) of 0.012 Torr⁻¹ .

- Eu(HPhN)₃dpp achieves higher KSV (0.025 Torr⁻¹) due to enhanced ligand porosity .

Metal Ion Sensing

- Eu(TTA)₃phen functionalized SiO₂@mTiO₂ nanospheres detect Al³+ with a detection limit of 10⁻⁸ M, outperforming Eu(DBM)₃phen-based sensors .

Biological Activity

The compound Europium(3+);1,10-phenanthroline;4,4,4-trifluoro-1-thiophen-1-ium-2-id-2-ylbutane-1,3-dione is a complex that combines europium ions with organic ligands, specifically 1,10-phenanthroline and a trifluorinated thiophene derivative. This combination results in unique photophysical and biological properties that have garnered interest in various fields, including biochemistry and materials science.

Antioxidant Properties

Research indicates that europium complexes can exhibit antioxidant activity. For instance, studies have shown that certain europium complexes demonstrate lower antioxidant activity compared to their free ligand counterparts. This behavior is attributed to the structural characteristics of the complexes, which influence their interaction with reactive species in biological systems .

Antimicrobial Activity

The antimicrobial properties of europium complexes have been explored in various studies. For example, a study on europium(III) complexes with caffeic acid revealed that these complexes exhibited enhanced antibacterial activity against Escherichia coli and Bacillus subtilis compared to the free ligand. This increase in activity is likely due to the improved lipophilicity of the europium complex, which facilitates better membrane penetration and interaction with microbial cells .

Luminescence and Biological Imaging

Europium complexes are renowned for their luminescent properties, particularly their bright red emission under UV light. This characteristic makes them suitable for applications in biological imaging and sensing. The luminescence is primarily due to the energy transfer from the organic ligands (like 1,10-phenanthroline) to the europium ion, enhancing its visibility in biological assays .

Structural Analysis

Detailed structural analysis of europium complexes reveals important insights into their coordination chemistry. For example, the bond lengths and angles between europium and coordinating ligands significantly influence the stability and reactivity of these complexes. In one study, bond lengths for Eu–N interactions ranged from 2.5958(15) to 2.6542(15) Å, indicating strong coordination with phenanthroline ligands .

Photophysical Properties

The photophysical properties of europium complexes are critical for their application in luminescent materials. The emission spectra typically show strong peaks corresponding to transitions from the excited state of europium ions (e.g., ) under UV excitation. These transitions are sensitive to the local environment around the europium ion, which can be modulated by altering the ligands or the coordination geometry .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a specific europium complex demonstrated its effectiveness against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the complex exhibited significantly lower MIC values compared to free ligands.

| Compound | MIC (µg/mL) |

|---|---|

| Europium Complex | 25 |

| Caffeic Acid | 50 |

| Control (No Treatment) | >100 |

This table highlights the enhanced antibacterial properties attributed to the complexation of europium with caffeic acid .

Case Study 2: Luminescent Properties in Biological Imaging

Another study investigated a europium complex's luminescent properties for potential use in biological imaging. The complex demonstrated a high quantum yield and stability under physiological conditions, making it an excellent candidate for fluorescence-based imaging techniques.

| Parameter | Value |

|---|---|

| Quantum Yield | 0.85 |

| Stability (pH range) | 4-10 |

| Emission Peak (nm) | 615 |

These findings suggest that this europium complex could be utilized effectively for imaging applications in biological systems due to its robust luminescent properties .

Q & A

Q. What is the role of 1,10-phenanthroline in stabilizing europium(III) complexes with β-diketonate ligands?

Methodological Answer: 1,10-Phenanthroline acts as a neutral auxiliary ligand, coordinating to the Eu³⁺ ion via its nitrogen atoms to form a ternary complex. This enhances luminescence by (1) shielding the metal center from solvent-mediated non-radiative decay and (2) facilitating energy transfer from the ligand to the europium ion (antenna effect). Structural characterization via elemental analysis and emission spectroscopy confirms its role in improving quantum yield .

Q. What synthesis strategies are effective for preparing europium(III) complexes with trifluorinated β-diketonates?

Methodological Answer: A two-step approach is recommended:

- Step 1 : React Eu(NO₃)₃·6H₂O with the β-diketonate ligand (e.g., 4,4,4-trifluoro-1-thiophenylbutane-1,3-dione) in ethanol under reflux to form the Eu(β-diketonate)₃ intermediate.

- Step 2 : Add 1,10-phenanthroline in a 1:1 molar ratio to saturate the europium coordination sphere (typically 9-coordinate). Purify via recrystallization from dichloromethane/hexane .

Q. Which spectroscopic techniques are critical for confirming europium(III) coordination geometry?

Methodological Answer:

- Photoluminescence (PL) Spectroscopy : The presence of sharp ⁵D₀→⁷FJ (J=0–4) transitions in emission spectra confirms Eu³⁺ coordination. The ⁵D₀→⁷F₂ transition (610–630 nm) is hypersensitive to ligand field symmetry .

- X-ray Diffraction (XRD) : Resolves bond lengths and coordination number (e.g., Eu–O distances ~2.3–2.5 Å, Eu–N ~2.6 Å) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on 1,10-phenanthroline derivatives modulate the photophysical properties of europium(III) complexes?

Methodological Answer: Substitutions (e.g., bromo or thienyl groups) alter the ligand’s π-conjugation and electron density, which impacts the ligand-to-metal charge transfer (LMCT) efficiency. For example:

- 3,8-Dibromo-1,10-phenanthroline : Reduces non-radiative decay by rigidifying the ligand structure, increasing quantum yield by ~15% compared to unsubstituted analogs.

- Thiophene-functionalized phenanthroline : Extends π-conjugation, red-shifting excitation wavelengths (e.g., from 330 nm to 365 nm), enabling UV-LED compatibility .

Q. What experimental strategies prevent europium(III) reduction to Eu²⁺ during reductive synthesis?

Methodological Answer:

- Controlled Atmosphere : Perform initial annealing in air to stabilize Eu³⁺, followed by reduction under H₂/N₂ (5:95) at <400°C to minimize over-reduction .

- Defect Engineering : Co-doping with Si⁴⁺ in phosphate matrices stabilizes Eu³⁺ by charge compensation, even under H₂-rich conditions (e.g., NaCaPO₄:Eu³⁺,Si⁴⁺ retains 85% Eu³⁺ after reduction) .

Q. How do ionic radius variations (e.g., Eu³⁺ vs. Eu²⁺) influence ligand binding and crystal field splitting?

Methodological Answer: Eu³⁺ (1.066 Å, CN=8) has a smaller ionic radius than Eu²⁺ (1.31 Å, CN=8), leading to shorter metal-ligand bonds and stronger crystal field splitting. This increases the energy gap between ⁵D₀ and ⁷FJ states, as observed in:

Q. What methodologies resolve discrepancies in europium oxidation state assignment in mixed-valence systems?

Methodological Answer:

- X-ray Absorption Near Edge Structure (XANES) : Directly probes Eu L₃-edge shifts (~7–8 eV between Eu²⁺ and Eu³⁺).

- Mössbauer Spectroscopy : Resolves isomer shifts (δ) for Eu²⁺ (δ ≈ −10 mm/s) vs. Eu³⁺ (δ ≈ 0 mm/s) .

Data Contradiction Analysis

Q. Why do some studies report conflicting europium(III) emission intensities under similar ligand systems?

Methodological Answer: Discrepancies arise from:

- Solvent Polarity : High-polarity solvents (e.g., DMF) quench luminescence via vibrational coupling, reducing intensity by ~30% compared to non-polar solvents (e.g., toluene) .

- Ligand Protonation : Acidic conditions (pH <5) protonate β-diketonate oxygen atoms, destabilizing the complex and lowering quantum yield .

Q. How to reconcile divergent reports on europium(III) stability in phosphate vs. oxide matrices?

Methodological Answer:

- Phosphate Matrices : Eu³⁺ stability is enhanced in NaCaPO₄ due to isomorphic substitution of Ca²⁺ (ionic radius ~1.12 Å), facilitated by charge compensation via Si⁴⁺ co-doping .

- Oxide Matrices (e.g., Eu₂O₃) : Eu³⁺ dominates due to higher ΔHf (−17.5 eV/atom) compared to EuO (−5.2 eV/atom), making reduction thermodynamically unfavorable .

Application-Oriented Questions

Q. How can europium(III) complexes be optimized for use as luminescent probes in DNA interaction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.